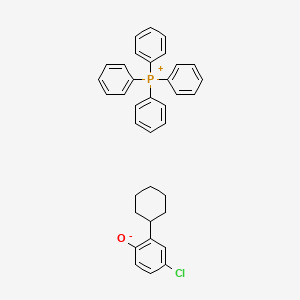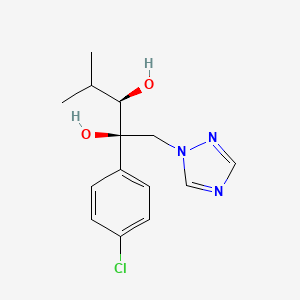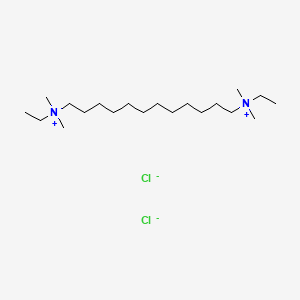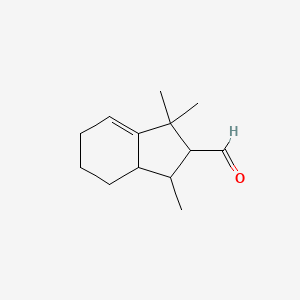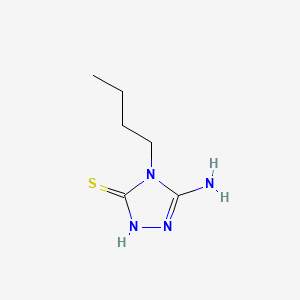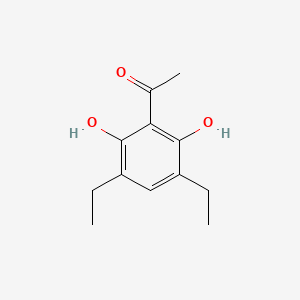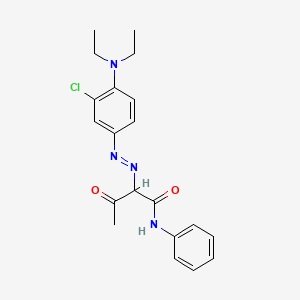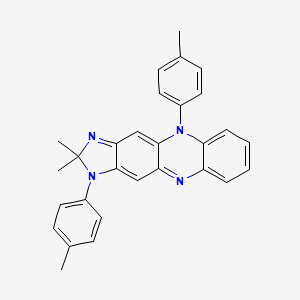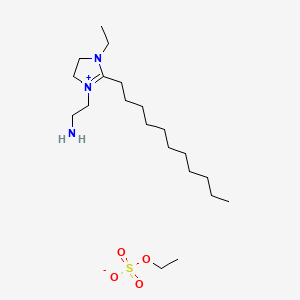
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate is a cationic surfactant belonging to the class of imidazolines. These compounds are known for their diverse applications in various industries due to their unique chemical properties. The compound features an imidazoline ring with a long hydrocarbon tail, making it effective in applications requiring surface activity, such as detergents, emulsifiers, and corrosion inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate typically involves the reaction of a fatty acid with diethylenetriamine, followed by cyclization to form the imidazoline ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoline oxides.
Reduction: Reduction reactions can convert the imidazoline ring to more saturated forms.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Widely used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl hydrogen sulfate: Similar in structure but lacks the imidazoline ring, making it less effective as a surfactant.
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group instead of an aminoethyl group, affecting their solubility and reactivity.
Uniqueness
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate stands out due to its unique combination of an imidazoline ring and a long hydrocarbon tail, providing excellent surface activity and stability in various applications .
Eigenschaften
CAS-Nummer |
93783-46-1 |
|---|---|
Molekularformel |
C20H43N3O4S |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
ethyl sulfate;2-(3-ethyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine |
InChI |
InChI=1S/C18H38N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-18-20(4-2)16-17-21(18)15-14-19;1-2-6-7(3,4)5/h3-17,19H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
LFPYTQVJFWBDPQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



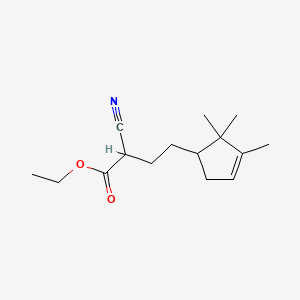
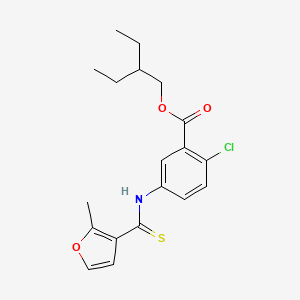
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
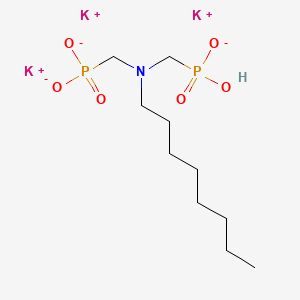
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
